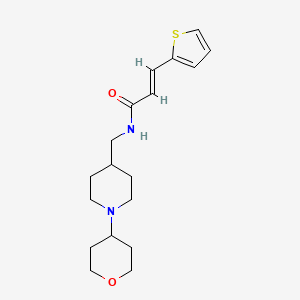

(E)-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide

Description

The compound (E)-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide is a structurally complex molecule featuring:

- A thiophen-2-yl acrylamide backbone, which contributes to π-π stacking interactions and electronic properties.

- This scaffold is prevalent in medicinal chemistry for targeting enzymes or receptors requiring both hydrophobic and polar interactions.

Propriétés

IUPAC Name |

(E)-N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]-3-thiophen-2-ylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O2S/c21-18(4-3-17-2-1-13-23-17)19-14-15-5-9-20(10-6-15)16-7-11-22-12-8-16/h1-4,13,15-16H,5-12,14H2,(H,19,21)/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIKSJLFRLMGTGO-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C=CC2=CC=CS2)C3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1CNC(=O)/C=C/C2=CC=CS2)C3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

The primary target of this compound is the CYP1A1 enzyme . This enzyme is part of the cytochrome P450 superfamily of enzymes, which are responsible for eliminating toxins from the body and metabolizing drugs.

Mode of Action

The compound acts by inhibiting the CYP1A1 enzyme . This inhibition leads to an increase in the levels of endogenous aryl hydrocarbon receptor (AHR) agonists, as their clearance is dependent on the CYP1 enzyme. The increased levels of AHR agonists result in the activation of the AHR.

Activité Biologique

(E)-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide is a complex organic compound that has garnered attention in various fields of biological research due to its unique structure and potential pharmacological activities. This article provides a detailed exploration of its biological activity, including mechanisms of action, pharmacokinetic properties, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring, a tetrahydropyran moiety, and a thiophene group attached to an acrylamide backbone. Its molecular formula is with a molecular weight of 318.4 g/mol. The structural complexity suggests potential interactions with various biological targets.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 318.4 g/mol |

| Chemical Structure | [Structure Image] |

Target Receptors

The primary biological target for this compound is believed to be the κ-opioid receptor (KOR) . As a selective antagonist at KOR, it may influence biochemical pathways related to pain perception, mood regulation, and stress response.

Biochemical Pathways

The antagonistic action on KOR can lead to significant effects in various physiological processes:

- Pain modulation : KOR antagonists are known to alter pain signaling pathways.

- Mood regulation : The modulation of KOR can affect emotional states and stress responses.

Pharmacokinetics

Preliminary studies indicate that (E)-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide exhibits favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. This suggests potential for effective bioavailability and therapeutic application.

Anticancer Potential

Research into similar compounds has indicated that structures containing thiophene and acrylamide motifs often exhibit significant anticancer properties. For instance, compounds with similar configurations have shown cytotoxic effects against various cancer cell lines, including lung carcinoma (A549) and breast carcinoma (T47D) .

Antimicrobial Activity

Preliminary investigations suggest that this compound may also possess antimicrobial properties. Compounds with thiophene rings have been associated with antibacterial and antifungal activities due to their ability to interact with microbial enzymes or membranes .

Case Studies

- Anticancer Activity : A study evaluated the effects of related compounds on A549 lung carcinoma cells, showing that modifications in the thiophene moiety significantly enhanced antiproliferative activity .

- Antimicrobial Effects : In vitro tests demonstrated that compounds similar in structure exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Comparaison Avec Des Composés Similaires

Structural Analogues and Substituent Variations

Compound 5112 ()

- Structure : (Z)-3-(4-nitrophenyl)-N-propyl-2-[(E)-3-(thien-2-yl)acrylamido]acrylamide.

- Key Differences :

- Contains a 4-nitrophenyl group (strong electron-withdrawing) instead of the tetrahydro-pyran-piperidine system.

- Propylamine substituent vs. the target compound’s bicyclic amine.

- Implications : The nitro group may enhance electrophilic reactivity but reduce metabolic stability compared to the target compound’s oxygen-rich tetrahydro-pyran .

2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide ()

- Structure: Features a cyano group and pyrazole-thiophene hybrid.

- Pyrazole ring introduces additional nitrogen-based interactions.

- Synthesis : X-ray crystallography confirms planar acrylamide geometry, suggesting stronger intermolecular stacking than the target compound’s flexible piperidine-pyran system .

N-{(1R,3S)-3-Isopropyl-3-[(4-phenylpiperidin-1-yl)carbonyl]cyclopentyl}tetrahydro-2H-pyran-4-amine (, Example 14)

- Structure : Shares the tetrahydro-2H-pyran-4-amine core but linked via a cyclopentyl-carbonyliperidine group.

- Key Differences :

Molecular and Physicochemical Properties

- The target compound’s tetrahydro-pyran-piperidine system likely improves blood-brain barrier penetration compared to Example 14’s cyclopentyl group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.